Product packaging for 5-Methyl-2-sulfanylbenzoic acid(Cat. No.:CAS No. 24155-85-9)

5-Methyl-2-sulfanylbenzoic acid

Cat. No.: B3369627
CAS No.: 24155-85-9
M. Wt: 168.21 g/mol
InChI Key: HIOOFBBNJCVVJZ-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanylbenzoic acid is a chemical compound featuring both a carboxylic acid and a sulfanyl (thiol) functional group on a benzoic acid core substituted with a methyl group. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound can serve as a key intermediate in the synthesis of more complex molecules, particularly in constructing sulfur-containing heterocycles or in metal coordination chemistry. Researchers utilize this scaffold in structure-activity relationship (SAR) studies, especially in developing potential enzyme inhibitors or novel therapeutic agents. The presence of the thiol group allows for unique reactivity, including disulfide bond formation and nucleophilic substitution. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2S B3369627 5-Methyl-2-sulfanylbenzoic acid CAS No. 24155-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-5-2-3-7(11)6(4-5)8(9)10/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOOFBBNJCVVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 2 Sulfanylbenzoic Acid and Its Precursors

Conventional Synthetic Routes to Aryl Sulfanyl (B85325) Carboxylic Acids

Traditional methods for synthesizing aryl sulfides often involve multi-step processes and require careful optimization to achieve desired efficiencies.

The classical synthesis of aryl sulfides, which form the core of compounds like 5-methyl-2-sulfanylbenzoic acid, has historically relied on methods that are often inefficient and require harsh reaction conditions. nih.govscispace.com These approaches include the nucleophilic attack on disulfides and aromatic substitution reactions. nih.govscispace.com However, the development of transition-metal-catalyzed cross-coupling reactions has become the primary and more reliable method. nih.gov

A predominant conventional route involves the coupling of an aryl halide or pseudohalide with a thiol. nih.govnus.edu.sg For the specific case of this compound, a plausible multi-step sequence would start with a substituted toluene (B28343) derivative, which is then halogenated and subsequently subjected to a coupling reaction with a thiol-containing species. Another approach involves the use of organometallic reagents. For instance, the reaction of aryl Grignard reagents with sulfur dioxide surrogates can produce aryl sulfinates, which are versatile intermediates. nih.gov

Decarboxylative cross-coupling has also emerged as a significant strategy, providing an alternative to the use of organohalides. nus.edu.sg In this method, a carboxylic acid is coupled with a thiol, a process that is advantageous as carboxylic acids are generally more stable and environmentally benign than their halide counterparts. nus.edu.sg

The efficiency of aryl sulfide (B99878) synthesis is highly dependent on the optimization of various reaction parameters. The choice of catalyst, ligands, temperature, and base plays a crucial role in maximizing yield and minimizing side reactions.

In transition metal-catalyzed reactions, particularly those using palladium, the selection of the ligand is critical. The use of strongly coordinating ligands, such as the Josiphos ligand, has been shown to result in a highly reactive catalyst system, enabling the coupling of even less reactive aryl chlorides with thiols in excellent yields. scispace.com This high reactivity is attributed to the strong coordination ability of the ligand. scispace.com Similarly, N-heterocyclic carbene (NHC) ligands have been found to facilitate more efficient nickel-catalyzed reactions, which might otherwise require high catalyst loadings and long reaction times. scispace.com

Temperature is another key parameter. While some catalytic systems can operate at room temperature, many, especially older protocols, require elevated temperatures, often around 110 °C or higher, to proceed effectively. researchgate.net The choice of base and solvent also significantly impacts the reaction outcome. The following table summarizes various catalyst systems used in aryl sulfide synthesis, highlighting the different parameters that can be optimized.

Table 1: Catalyst Systems and Reaction Parameters for Aryl Sulfide Synthesis
Catalyst SystemLigand TypeTypical SubstratesKey Optimization ParametersReference
Palladium-basedMonodentate or Bidentate Phosphines (e.g., Josiphos)Aryl Halides (Cl, Br, I), ThiolsCatalyst loading, ligand structure, temperature, base scispace.comresearchgate.net
Nickel-basedBipyridyl, NHC-ligandsAryl Halides, Disulfides, Aromatic EstersLigand coordination strength, reductants (e.g., Zinc) scispace.comorganic-chemistry.org
Copper-basedOften ligand-free or simple ligandsAryl Carboxylic Acids, ThiolsTemperature, choice of copper salt (e.g., CuCO₃·Cu(OH)₂) nus.edu.sg

Innovative and Sustainable Synthesis of this compound

Recent advancements have focused on developing more sustainable and innovative synthetic routes that address the limitations of conventional methods, such as the use of toxic reagents and the generation of significant waste.

Modern catalytic transformations have revolutionized the formation of aryl sulfides. Nickel catalysis, for example, has been employed in an aryl exchange reaction where 2-pyridyl sulfide acts as a sulfide donor. organic-chemistry.org This method avoids the use of odorous and toxic thiols by facilitating the exchange of aryl groups between the donor and various aryl electrophiles like aromatic esters and aryl halides. organic-chemistry.org The key to this process is a Ni/dcypt catalyst system that can cleave and form aryl-S bonds. organic-chemistry.org

Another innovative approach is the decarbonylative thioetherification, which allows for the synthesis of aryl sulfides directly from carboxylic acids or thioesters. nih.gov This strategy merges decarbonylative palladium catalysis with sulfur coupling, where a thioester can serve as both an electrophilic activator for the carboxylic acid and as the sulfur nucleophile. nih.gov This redox-neutral process operates under mild, base-free conditions and offers high chemoselectivity. nih.gov These catalytic methods represent a significant step forward, enabling novel synthetic pathways that are not easily accessible through traditional cross-coupling with aryl halides. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid derivatives to create more environmentally friendly processes. One notable example is the synthesis of benzoic acid from biomass-derived materials such as quinic acid, which can be obtained through fermentation from glucose. escholarship.org This method uses formic acid for deoxygenation, eliminating the need for petroleum-based starting materials. escholarship.org The reaction can be optimized to be performed in a high-boiling, recyclable solvent like sulfolane, leading to high yields and purity of the final benzoic acid product. escholarship.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Benzoic Acid
ParameterTraditional Method (Toluene Oxidation)Green Method (Quinic Acid Deoxygenation)Green Method (Aldehyde Oxidation)
Starting MaterialToluene (from fossil resources)Quinic Acid (from biomass)Benzaldehyde
CatalystCobalt saltsNone (Formic acid as reagent)Selenium compounds
SolventOrganic solventsSulfolane (recyclable)Water
OxidantAir/OxygenNot an oxidationHydrogen Peroxide
SustainabilityRelies on non-renewable resourcesUses renewable feedstockRecyclable catalyst and aqueous medium
Reference escholarship.org escholarship.org mdpi.com

Strategies for Chemical Modification and Derivatization of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The carboxylic acid group, the sulfanyl group, and the aromatic ring itself can all be targeted for functionalization.

A common strategy involves the derivatization of the carboxylic acid moiety. For instance, carboxylic acids can be converted into sulfonamides, which are important bioisosteres of amides. acs.org A one-pot method has been developed that leverages copper-catalyzed decarboxylative halosulfonylation to convert aromatic acids first into sulfonyl chlorides, which are then aminated in situ to form the desired sulfonamides. acs.org This process avoids the need to pre-functionalize the starting acid or amine. acs.org Similarly, this strategy can be adapted to synthesize aryl sulfonyl fluorides. acs.org

The sulfanyl group (-SH) is also a key handle for modification. It can be oxidized to various higher oxidation states, such as a sulfonyl group (-SO₂-). For example, aryl sulfonyl chlorides can be synthesized from the corresponding sulfonic acids, which can then be converted to sulfonyl fluorides using a fluorinating agent. mdpi.com

Furthermore, the aromatic ring can undergo functionalization. The reaction of benzoic acids with arynes can lead to the formation of more complex structures like xanthones or o-hydroxyaryl ketones. nih.gov While not a direct modification of the existing ring, it demonstrates how the benzoic acid scaffold can be built upon. Modifications can also include altering the methyl group; for example, related compounds like 5-formyl-2-methylbenzoic acid exist, indicating that the methyl group can be oxidized to an aldehyde functionality. chemicalbook.com These diverse strategies for chemical modification underscore the versatility of the this compound scaffold in synthetic chemistry.

Functionalization of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo various transformations, most notably esterification and amidation, to generate a diverse range of derivatives.

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. tcu.edu

Interestingly, studies on the reaction of mercaptobenzoic acids with dimethyl carbonate (DMC) in the presence of NaY faujasite as a catalyst have demonstrated high chemoselectivity. At 150 °C, selective S-methylation occurs without affecting the carboxylic acid group. However, at a higher temperature of 165 °C, hydroxybenzoic acids undergo esterification while preserving the hydroxyl group. nih.gov In another study, the reaction of 2-mercaptopyridine-3-carboxylic acid with methanol (B129727) under acidic conditions resulted in both S-methylation and esterification of the carboxylic acid. clockss.org

Amide formation can be achieved by reacting the carboxylic acid with an amine. This condensation reaction often requires activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. nih.gov Alternatively, coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) can directly facilitate the amide bond formation between the carboxylic acid and an amine. nih.gov

The following table summarizes selected methods for the functionalization of the carboxylic acid group in mercaptobenzoic acid derivatives.

Starting MaterialReagent(s)Product TypeKey ConditionsOutcomeReference
o- and p-Mercaptobenzoic acidDimethyl carbonate (DMC), NaY faujasiteS-methylated product150 °CHighly chemoselective S-methylation, COOH group unaffected nih.gov
2-Mercaptopyridine-3-carboxylic acidMethanol, Sulfuric acidS-methylated methyl esterRefluxSimultaneous S-methylation and esterification clockss.org
Thiosalicylic acidβ-Alanine amide hydrochloride, HBTU, DIEAAmideRoom temperature, DMFSuccessful amide coupling nih.gov

Transformations of the Thiol/Thioether Moiety

The thiol group in this compound and its thioether derivatives is a versatile functional handle for further molecular modifications, primarily through S-alkylation and oxidation reactions.

S-Alkylation: The sulfur atom of the thiol can be readily alkylated to form thioethers (sulfides). This is typically achieved by deprotonating the thiol with a base to form a thiolate anion, which then acts as a nucleophile in a reaction with an alkyl halide. medchemexpress.com A variety of alkylating agents and conditions can be employed. For instance, tetraalkylammonium salts have been used as effective alkylating agents for aryl thioureas and 2-mercaptobenzothiazoles under transition-metal-free conditions. researchgate.netnih.gov As mentioned previously, dimethyl carbonate in the presence of a zeolite catalyst can selectively methylate the thiol group of mercaptobenzoic acids. nih.gov Similarly, methanol in the presence of a strong acid can also serve as a methylating agent for N-containing heterocyclic thiols. clockss.org

Oxidation: The thiol group is susceptible to oxidation, leading to different products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like bromine (Br₂) or iodine (I₂) can convert thiols to the corresponding disulfides (R-S-S-R). medchemexpress.com This process is often reversible, with the disulfide being reducible back to the thiol. Stronger oxidizing agents can further oxidize the thiol or thioether. For example, the oxidation of 2-mercaptobenzoic acid can lead to the corresponding sulfonic acid. researchgate.net The oxidation of a thioether, such as methyl phenyl sulfide, with hydrogen peroxide at room temperature yields the corresponding sulfoxide, which can be further oxidized to a sulfone with a peroxyacid. medchemexpress.com

The table below provides examples of transformations involving the thiol/thioether moiety.

Starting MaterialReagent(s)Product TypeKey ConditionsOutcomeReference
o- and p-Mercaptobenzoic acidDimethyl carbonate (DMC), NaY faujasiteS-methylated thioether150 °CChemoselective S-methylation nih.gov
Pyridine-2-thiolMethanol, Sulfuric acidS-methylated thioetherRefluxS-methylation clockss.org
2-Mercaptobenzoic acidOxidizing agentSulfonic acid-Oxidation of thiol to sulfonic acid researchgate.net
ThiolBromine (Br₂) or Iodine (I₂)Disulfide-Oxidation to disulfide medchemexpress.com
ThioetherHydrogen peroxideSulfoxideRoom temperatureOxidation to sulfoxide medchemexpress.com
SulfoxidePeroxyacidSulfone-Oxidation to sulfone medchemexpress.com

Regioselective Modifications of the Aromatic Ring

Electrophilic aromatic substitution reactions on this compound are governed by the directing effects of the three substituents on the benzene (B151609) ring: the methyl group (-CH₃), the sulfanyl group (-SH), and the carboxylic acid group (-COOH).

The methyl group is an activating group and an ortho, para-director. libretexts.org The sulfanyl group is also an activating group and an ortho, para-director. Conversely, the carboxylic acid group is a deactivating group and a meta-director. quora.com The interplay of these directing effects determines the position of the incoming electrophile.

The strongly activating and ortho, para-directing nature of the sulfanyl group, along with the ortho, para-directing methyl group, will predominantly direct incoming electrophiles to the positions ortho and para to them. The carboxylic acid group, being a meta-director, will direct to the positions meta to itself, which are the same positions activated by the other two groups (positions 4 and 6). Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the sulfanyl group and ortho to the methyl group, which are positions 4 and 6 relative to the carboxylic acid.

For instance, in the nitration of methyl 3-methylbenzoate, a structurally related compound, the nitro group is introduced at the position ortho to the methyl group and meta to the ester group, yielding 5-methyl-2-nitrobenzoic acid after hydrolysis. researchgate.netresearchgate.net Similarly, the nitration of methyl benzoate (B1203000) results in the formation of methyl 3-nitrobenzoate, demonstrating the meta-directing effect of the ester group. aiinmr.comrsc.org Halogenation reactions also follow these principles of regioselectivity, with the incoming halogen atom being directed by the existing substituents. nih.gov

The expected major products of electrophilic substitution on this compound are summarized in the table below.

ReactionReagentExpected Major Product(s)RationaleReference(s)
NitrationHNO₃ / H₂SO₄4-Nitro-5-methyl-2-sulfanylbenzoic acid and/or 6-Nitro-5-methyl-2-sulfanylbenzoic acidThe -SH and -CH₃ groups are o,p-directors, while -COOH is a m-director. Substitution is favored at positions activated by the stronger directing groups. libretexts.orgquora.comresearchgate.net
HalogenationX₂ / Lewis Acid (e.g., FeX₃)4-Halo-5-methyl-2-sulfanylbenzoic acid and/or 6-Halo-5-methyl-2-sulfanylbenzoic acidThe -SH and -CH₃ groups direct ortho and para. The -COOH group directs meta. The positions of substitution are a consensus of these effects. libretexts.orgnih.gov

Elucidation of Reaction Mechanisms and Kinetics of 5 Methyl 2 Sulfanylbenzoic Acid

Mechanistic Pathways of Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 5-methyl-2-sulfanylbenzoic acid is influenced by the electronic properties of its substituents: the methyl (-CH₃) group, the sulfanyl (B85325) (-SH) group, and the carboxylic acid (-COOH) group.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The rate and position of this attack are governed by the nature of the substituents already present on the ring.

Activating and Directing Effects: The methyl group is an activating group, meaning it increases the rate of EAS compared to benzene. libretexts.org It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orglibretexts.org The sulfanyl group is also an activating ortho, para-director. Conversely, the carboxylic acid group is a deactivating group and a meta-director. quora.com

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.com

Deprotonation at the site of electrophilic attack to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This type of reaction is generally less common for simple benzene derivatives unless the ring is activated by strong electron-withdrawing groups. openstax.org

Activating Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), in positions ortho or para to a leaving group significantly accelerates the rate of NAS. libretexts.orgyoutube.com These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. openstax.orglibretexts.orgyoutube.com

Reactivity of this compound: In the case of this compound, the carboxylic acid group is an electron-withdrawing group. If a suitable leaving group were present on the ring, the carboxylic acid group could facilitate nucleophilic attack, particularly at the ortho and para positions relative to itself. However, the electron-donating methyl and sulfanyl groups would counteract this effect, making NAS less favorable compared to a molecule with multiple strong electron-withdrawing groups. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stable anionic intermediate, followed by the elimination of the leaving group. libretexts.org

Kinetic Studies of Chemical Transformations Involving this compound

Detailed kinetic studies specifically on this compound are not extensively reported in the provided search results. However, general principles of chemical kinetics can be applied to understand the factors influencing the rates of its reactions.

Reaction TypeFactors Influencing Reaction Rate
Electrophilic Aromatic Substitution Concentration of reactants, strength of the electrophile, reaction temperature, solvent polarity, and the electronic effects of the -CH₃, -SH, and -COOH substituents.
Nucleophilic Aromatic Substitution Concentration of reactants, nucleophilicity of the attacking species, nature of the leaving group, reaction temperature, and the presence and position of electron-withdrawing groups.
Thiol Group Reactions Concentration of reactants, temperature, pH (for reactions involving the thiolate anion), and the presence of catalysts or oxidizing/reducing agents.
Decarboxylation Temperature, presence of catalysts (e.g., silver), and the electronic and steric effects of the ortho-substituent. nih.gov

Investigation of Intramolecular Cyclization Processes of this compound Derivatives

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic compounds. A key example is the synthesis of thioxanthenone derivatives. This process typically involves the reaction of a 2-thiobenzoic acid derivative with a substituted benzene ring in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid. The reaction proceeds through an electrophilic attack of the carboxyl group (or its activated form) onto the adjacent aromatic ring, followed by cyclization and dehydration.

Understanding Sulfur Chemistry at the Thiol Group of this compound

The thiol (-SH) group is the most reactive functional group in this compound and undergoes a variety of reactions characteristic of thiols. byjus.com

Acidity and Thiolate Formation: Thiols are weakly acidic and can be deprotonated by a base to form a thiolate anion (R-S⁻). byjus.com Thiolates are excellent nucleophiles and can participate in various reactions. libretexts.org

S-Alkylation: The thiolate anion readily undergoes S-alkylation when treated with alkyl halides in an Sₙ2 reaction to form thioethers (sulfides). libretexts.orglibretexts.org

Oxidation: The thiol group is susceptible to oxidation.

Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), oxidize thiols to disulfides (R-S-S-R). libretexts.orgwikipedia.org This reaction is reversible, and the disulfide can be reduced back to the thiol. libretexts.org

Stronger oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can oxidize the thiol group to a sulfonic acid (R-SO₃H). wikipedia.org

Reaction with Carbon Disulfide: Thiolates can react with carbon disulfide to produce thioxanthates. byjus.com

Decarboxylation Mechanisms of Ortho-Substituted Benzoic Acids

The decarboxylation of benzoic acids, particularly those with ortho-substituents, has been a subject of significant study. The presence of a substituent at the ortho position can have a profound effect on the rate and mechanism of decarboxylation.

Ortho-Substituent Effect: Ortho-substituted benzoic acids are often inherently less stable than their meta- and para-isomers. nih.gov An ortho-substituent can exert both electronic and steric effects that influence the stability of the transition state during decarboxylation. nih.gov Electron-withdrawing groups at the ortho position can stabilize the transition state, thus lowering the activation energy for decarboxylation. nih.gov

Mechanism: For some ortho-substituted benzoic acids, such as salicylic (B10762653) acid, the decarboxylation mechanism is thought to proceed through a keto-like intermediate, indicating participation of the ortho group in the transition state. capes.gov.br In other cases, a more direct decarboxylation pathway may be followed. capes.gov.br The specific mechanism for this compound would likely be influenced by the ability of the ortho-sulfanyl group to participate in stabilizing the transition state. Catalysts, such as silver, can also be employed to facilitate the decarboxylation of benzoic acids. nih.gov

Advanced Analytical Methodologies for Structural and Conformational Analysis of 5 Methyl 2 Sulfanylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Connectivity

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of 5-Methyl-2-sulfanylbenzoic acid in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both one-dimensional (¹H and ¹³C) and multidimensional NMR spectra, the precise connectivity of atoms within the molecule can be established.

Similarly, a ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carboxyl carbon. The chemical shifts of these carbons provide valuable information about their local electronic environment.

Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to map out the complete bonding network of this compound, a suite of multidimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the context of this compound, COSY would reveal correlations between the aromatic protons, helping to establish their relative positions on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, providing a definitive assignment of the carbon skeleton. sdsu.educolumbia.edu

The combined application of these multidimensional NMR techniques provides a robust and detailed picture of the molecular connectivity of this compound. researchgate.net

Solid-State NMR for Polymorphic and Supramolecular Structure Assessment

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

ssNMR can be used to:

Distinguish between different polymorphic forms of this compound by identifying variations in chemical shifts and relaxation times.

Characterize the nature of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the formation of supramolecular structures.

Provide information about the local environment and dynamics of specific functional groups within the crystal lattice.

Although specific ssNMR studies on this compound are not widely reported, the technique remains a valuable tool for a comprehensive understanding of its solid-state behavior.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured accurate mass with the theoretical masses of possible molecular formulas, the correct formula can be confidently assigned.

For this compound (C₈H₈O₂S), the theoretical exact mass can be calculated. An HRMS measurement would confirm this mass, thereby verifying the molecular formula.

Tandem Mass Spectrometry for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated this compound is selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed.

The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of functional groups. For example, the fragmentation of this compound might involve the loss of a water molecule (H₂O), a carboxyl group (COOH), or a thiol group (SH). By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structural information obtained from NMR spectroscopy. This method is widely used for the structural elucidation of various organic compounds. nih.govnih.gov

X-ray Diffraction Studies for Single Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule in the solid state. scielo.br This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the packing arrangement of molecules within the crystal lattice.

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal:

The planarity of the benzene ring.

The conformation of the carboxylic acid and sulfanyl (B85325) groups relative to the ring.

The details of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and potentially the thiol groups, which dictate the supramolecular assembly.

While a specific single crystal structure of this compound is not publicly available, the technique is the gold standard for obtaining unambiguous solid-state structural data. scielo.br

Crystallographic Methodologies for Bond Length, Angle, and Torsion Angle Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal, allowing for the construction of a three-dimensional model of the molecule. From this model, precise measurements of interatomic distances and angles can be extracted.

Table 1: Representative Crystallographic Parameters for Aromatic Carboxylic Acids and Thiols (Illustrative)

ParameterTypical Bond Length (Å)Typical Bond Angle (°)Typical Torsion Angle (°)
C-C (aromatic)1.39120~0 or ~180
C-S1.77--
S-H1.34--
C-C (carboxyl)1.49--
C=O1.22--
C-O1.32--
O-H0.97--
C-C-C (ring)-120-
C-S-H-~96-
C-C=O-~123-
O=C-O-~125-
C-O-H-~109-
Dihedral (Aromatic Ring)--~0

Note: This table provides typical, generalized values for related functional groups and is for illustrative purposes. Actual values for this compound would be determined experimentally.

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a solid-state material. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. nih.gov

Vibrational Spectroscopy (FTIR, Raman, SERS) for Functional Group and Conformational Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These techniques are instrumental in identifying functional groups and probing the conformational state of molecules like this compound. nih.govchemicalpapers.com

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, with the frequency shifts providing information about the vibrational modes. The combination of both techniques offers a more complete picture of the vibrational landscape of a molecule, as some modes may be more active in either IR or Raman.

For this compound, key functional groups with characteristic vibrational frequencies include the carboxylic acid (O-H and C=O stretching), the thiol (S-H stretching), the methyl group (C-H stretching and bending), and the aromatic ring (C-C stretching and C-H bending). mdpi.com The precise positions of these bands can be sensitive to the molecular environment and conformation.

Theoretical Assignments of Vibrational Modes and Potential Energy Distribution (PED)

To accurately assign the experimentally observed vibrational bands to specific atomic motions, theoretical calculations are often employed. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used computational method for predicting the vibrational frequencies and intensities of a molecule. chemicalpapers.com By optimizing the molecular geometry and calculating the second derivatives of the energy, a theoretical vibrational spectrum can be generated. nih.gov

A crucial aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each vibrational mode. mdpi.com This allows for an unambiguous assignment of complex vibrational spectra, where modes are often coupled.

Table 2: Illustrative Theoretical Vibrational Frequencies and PED for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)PED Contribution (Illustrative)
O-H stretch (Carboxylic acid)~3500>90% O-H stretch
C-H stretch (Methyl)~2950>90% C-H stretch
S-H stretch (Thiol)~2550>90% S-H stretch
C=O stretch (Carboxylic acid)~1700~80% C=O stretch + 20% C-C stretch
C-C stretch (Aromatic ring)~1600, ~1450Mix of C-C stretching and C-H bending
C-S stretch~700Mix of C-S stretch and ring deformations

Note: This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations on this compound.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Spectral Acquisition

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. mdpi.comnih.govscielo.br This enhancement allows for the detection of molecules at very low concentrations, even down to the single-molecule level. rsc.org

For this compound, the thiol group provides a natural anchor for binding to metal surfaces. The SERS spectrum can provide detailed information about the orientation of the molecule on the surface and the nature of the molecule-metal interaction. scielo.br The enhancement effect is strongly dependent on the formation of "hot spots," which are regions of highly localized electromagnetic fields between nanoparticles or on sharply featured surfaces. rsc.org The intensity of certain vibrational modes can be selectively enhanced depending on their orientation relative to the surface normal, providing insights into the adsorption geometry. nih.gov

Theoretical and Computational Chemistry of 5 Methyl 2 Sulfanylbenzoic Acid

Quantum Chemical Approaches for Electronic Structure and Reactivity Modeling

Quantum chemistry focuses on solving the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. The B3LYP functional is a commonly used hybrid functional for such calculations. researchgate.net

For 5-Methyl-2-sulfanylbenzoic acid, DFT calculations, often using a basis set like 6-311++G(d,p), would be employed to determine its equilibrium geometry in the ground state. rsc.org This optimization process yields crucial structural parameters. The insights gained from DFT calculations on substituted benzoic acids show that properties like gas-phase acidity and the effect of substituents on molecular structure can be accurately predicted. nih.gov

Table 1: Predicted Ground State Geometric Parameters for this compound using DFT Note: The following data is illustrative of parameters that would be obtained from DFT calculations. Specific experimental or calculated values for this exact compound are not readily available in the cited literature.

Parameter Atom Pair/Group Predicted Value
Bond Lengths (Å)
C=O ~1.21
C-O(H) ~1.35
O-H ~0.97
C-S ~1.77
S-H ~1.34
**Bond Angles (°) **
O=C-O ~122°
C-S-H ~96°
C-C(OOH)-C ~120°
Dihedral Angles (°)
C-C-C=O ~0° or ~180° (planar)
C-C-S-H Variable

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters derived from experimental data. These methods are computationally more demanding than DFT but can offer higher accuracy.

Hartree-Fock (HF): This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, leading to systematic errors. Vibrational frequencies of related molecules have been computed using the Hartree-Fock/6-31G* basis. nih.gov

Post-Hartree-Fock Methods (MP2, Coupled Cluster, Configuration Interaction): To improve upon the HF method, post-HF techniques systematically incorporate electron correlation.

Møller-Plesset perturbation theory (MP2): Adds electron correlation by treating it as a perturbation to the HF Hamiltonian. It has been used to calculate gas-phase acidity values for substituted benzoic acids. nih.gov

Coupled Cluster (CC): Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies.

Configuration Interaction (CI): Provides a systematically improvable way to account for electron correlation but can be computationally very expensive.

Ab initio calculations on 4-substituted benzoic acids using the STO-3G basis set have been used to investigate the nature of substituent effects, deriving theoretical scales for field and resonance effects. cdnsciencepub.comcdnsciencepub.com For this compound, these high-level methods would provide benchmark data for energies and electronic properties, against which less expensive methods like DFT could be compared.

Computational methods are invaluable for interpreting and predicting spectroscopic data.

NMR Chemical Shielding: The gauge-independent atomic orbital (GIAO) method is frequently used with DFT to calculate the nuclear magnetic shielding tensors. core.ac.uk These tensors are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (TMS). For this compound, these calculations would predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks.

Vibrational Frequencies: Calculating the second derivatives of the energy with respect to atomic positions yields the harmonic vibrational frequencies. These correspond to the peaks observed in infrared (IR) and Raman spectra. DFT methods, such as B3LYP, are widely used for this purpose. nih.govmdpi.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically multiplied by a scaling factor (e.g., ~0.96) for better agreement. scirp.org The potential energy distribution (PED) analysis can then be used to assign the character of each vibrational mode (e.g., C=O stretch, O-H bend). mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: This table illustrates the type of data generated from vibrational frequency calculations. Values are approximate and based on typical ranges for these functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹, scaled)
Carboxylic Acid (-COOH) O-H stretch ~3500 (monomer), ~3000 (dimer)
C=O stretch ~1720
C-O stretch ~1300
Thiol (-SH) S-H stretch ~2550
Benzene (B151609) Ring C-H stretch ~3050-3100
C=C stretch ~1450-1600
Methyl (-CH₃) C-H stretch ~2950

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods are excellent for electronic properties, they are often too computationally intensive for studying the dynamic behavior of molecules over time or for sampling vast conformational spaces.

Molecular Mechanics (MM): This approach uses classical physics and a simplified potential energy function (a "force field" like GAFF) to calculate molecular energy. ucl.ac.uk It is much faster than quantum mechanics, allowing for the study of larger systems and longer timescales.

Molecular Dynamics (MD): MD simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion over time. This generates a trajectory that describes the positions and velocities of atoms, revealing how the molecule moves, vibrates, and changes conformation. MD simulations have been used to study the behavior of aromatic carboxylic acids in solution and at interfaces. acs.orgacs.orgaip.org For this compound, MD simulations could be used to study its conformational preferences (e.g., the orientation of the carboxylic acid and thiol groups), its interactions with solvent molecules, and its aggregation behavior. nih.govrsc.org

Computational Elucidation of Reaction Pathways and Transition States

Understanding how a chemical reaction occurs requires mapping the potential energy surface (PES) that connects reactants to products. Computational chemistry is essential for locating the high-energy transition state (TS) that acts as the barrier to the reaction.

DFT is a common method for this purpose. By locating the transition state structure (a first-order saddle point on the PES) and the corresponding reactants and products (minima on the PES), the activation energy (Ea) can be calculated. This provides a quantitative measure of the reaction rate. For this compound, this approach could be used to study various reactions, such as its deprotonation, oxidation, or participation in biosynthetic pathways. nih.gov For instance, computational studies on other benzoic acid derivatives have explored their synthesis pathways and enzymatic interactions. mdpi.commdpi.comresearchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

To understand a molecule's reactivity and intermolecular interactions, it is useful to analyze its electronic landscape.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov

Red regions (negative potential) indicate electron-rich areas, such as those around the oxygen atoms of the carboxyl group, and are susceptible to electrophilic attack.

Blue regions (positive potential) indicate electron-poor areas, such as the acidic hydrogen of the carboxyl and thiol groups, which are favorable for nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net

HOMO: Represents the ability to donate an electron. Its energy (E_HOMO) is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy (E_LUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability. phcogj.com A small gap suggests the molecule is more reactive and can be easily excited. For this compound, FMO analysis would identify the distribution of these orbitals, revealing which parts of the molecule are most involved in electron transfer processes. scielo.org.zanih.gov

Advanced Applications of 5 Methyl 2 Sulfanylbenzoic Acid in Materials Science and Catalysis

Role as a Ligand in the Design of Coordination Complexes and Polymers

The presence of both a hard carboxylate and a soft thiol donor site makes 5-Methyl-2-sulfanylbenzoic acid an intriguing ligand for the construction of coordination complexes and polymers with novel structures and properties.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating this compound Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of this compound as a linker can lead to MOFs with unique functionalities.

The synthesis of MOFs involving this compound typically proceeds via solvothermal or hydrothermal methods. In a typical synthesis, a salt of a transition metal (e.g., zinc, copper, cadmium) is mixed with the ligand in a suitable solvent, often a high-boiling point organic solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel. The resulting crystalline product is then isolated and characterized.

Table 1: Typical Characterization Techniques for MOFs

TechniqueInformation Provided
Single-Crystal X-ray Diffraction (SC-XRD)Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall framework topology.
Powder X-ray Diffraction (PXRD)Confirms the phase purity and crystallinity of the bulk material by comparing the experimental pattern with the simulated pattern from SC-XRD data.
Thermogravimetric Analysis (TGA)Determines the thermal stability of the MOF and identifies the temperature at which the framework starts to decompose. It can also indicate the presence of solvent molecules.
Fourier-Transform Infrared Spectroscopy (FT-IR)Confirms the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the carboxylate and thiol groups.
Brunauer-Emmett-Teller (BET) AnalysisMeasures the specific surface area and pore size distribution of the porous MOF material, which are crucial for applications in gas storage and separation.

While specific examples of MOFs constructed solely from this compound are not extensively documented in publicly available literature, research on analogous ligands like 2-mercaptobenzoic acid suggests that the thiol group can either remain as a pendant group within the pores or participate in the coordination to the metal centers, potentially leading to enhanced catalytic activity or selective guest binding. researchgate.net The methyl group on the benzene (B151609) ring can further influence the framework's porosity and hydrophobicity.

Development of Coordination Polymers with Tailored Architectures and Properties

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Unlike the often porous MOFs, coordination polymers can exhibit a wide range of dimensionalities (1D, 2D, or 3D) and topologies. The use of this compound as a ligand allows for the creation of coordination polymers with tailored architectures. The coordination can occur through the carboxylate group, the thiol group, or both, leading to a variety of structural motifs.

For instance, the carboxylate group can act as a bridging ligand between two metal centers, while the thiol group could coordinate to a third metal center, leading to the formation of a 3D network. Alternatively, if the thiol group remains uncoordinated, it could participate in intermolecular hydrogen bonding, influencing the packing of the coordination polymer chains or layers.

The properties of these coordination polymers, such as their magnetic, optical, and electronic characteristics, are highly dependent on the choice of the metal ion and the coordination environment, which can be fine-tuned by the versatile binding modes of the this compound ligand.

Utilization in Homogeneous and Heterogeneous Catalysis

The presence of both sulfur and oxygen donor atoms makes this compound a valuable ligand for the development of both homogeneous and heterogeneous catalysts.

Design of Catalytic Systems Employing this compound as a Ligand or Precursor

In homogeneous catalysis , soluble metal complexes of this compound can be designed. The ligand can stabilize the metal center in a specific oxidation state and coordination geometry, which is crucial for catalytic activity. The electronic properties of the metal center can be modulated by the coordination of the hard oxygen and soft sulfur donors.

In heterogeneous catalysis , MOFs or coordination polymers containing this compound can be employed. The metal nodes themselves can act as catalytic sites, or the functional groups of the ligand (the thiol or uncoordinated carboxylate groups) can be utilized for catalytic transformations. The porous nature of MOFs allows for the diffusion of substrates to the active sites and the removal of products.

Investigation of Catalytic Activity and Selectivity Profiles

While specific catalytic applications of this compound complexes are not widely reported, studies on related thiol-containing ligands suggest potential applications in various catalytic reactions. For example, metal complexes with thiol-containing ligands have shown activity in C-C coupling reactions, oxidation reactions, and reduction reactions.

The catalytic performance of a system based on this compound would be influenced by several factors:

The nature of the metal center: Different metals will exhibit different catalytic activities.

The coordination mode of the ligand: Whether the thiol group is coordinated or free can drastically alter the catalytic behavior.

The reaction conditions: Temperature, pressure, and solvent can all affect the catalytic outcome.

Table 2: Potential Catalytic Applications and Investigated Parameters

Catalytic ReactionKey Parameters to Investigate
C-C Coupling ReactionsCatalyst loading, reaction temperature, nature of the base, substrate scope, and reusability of the catalyst (for heterogeneous systems).
Oxidation ReactionsOxidant type and concentration, selectivity towards different oxidation products, and turnover number (TON) and turnover frequency (TOF).
Reduction ReactionsReducing agent, reaction atmosphere (e.g., H2 pressure), and enantioselectivity (for chiral catalysts).

Further research is needed to fully explore and characterize the catalytic potential of systems based on this compound.

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to assemble molecules into well-defined, higher-order structures. Crystal engineering is a subfield of supramolecular chemistry that deals with the design and synthesis of crystalline solids with desired properties.

The this compound molecule possesses several features that make it a valuable component for supramolecular assembly and crystal engineering:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains. The thiol group can also act as a weak hydrogen bond donor.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, which contribute to the stabilization of the crystal packing.

Other Interactions: The methyl group can influence the crystal packing through steric effects and weak C-H···π interactions.

The interplay of these non-covalent interactions can be used to direct the formation of specific supramolecular architectures. For instance, the hydrogen bonding of the carboxylic acid groups can lead to the formation of one-dimensional tapes, which can then be further organized into two- or three-dimensional structures through π-π stacking and other weaker interactions. The study of a related compound, 5-methyl-2-[(1,3-thia-zol-2-yl)sulfan-yl]-1,3,4-thia-diazole, highlights the importance of such intermolecular forces in determining the final crystal structure. mdpi.com The understanding of these interactions is crucial for the rational design of new materials with tailored properties.

Formation of Co-crystals and Cocrystallization Strategies

An extensive search of scientific databases and chemical literature yielded no specific studies on the formation of co-crystals involving this compound. Co-crystallization is a significant strategy in materials science and pharmaceuticals for tuning the physicochemical properties of solid-state compounds. However, research detailing co-formers, specific stoichiometric ratios, or the crystallographic structures of co-crystals derived from this compound is not present in the available literature. General cocrystallization methods such as solvent evaporation, grinding, or slurry conversion are well-established nih.gov, but their application to this specific compound has not been documented.

Exploration of Hydrogen Bonding and Other Non-Covalent Interactions

While non-covalent interactions are crucial for the design of new materials acs.orgresearchgate.net, specific experimental or computational studies detailing the hydrogen bonding and other non-covalent interactions of this compound within a materials science context are not available.

However, analysis of its structural analogue, thiosalicylic acid (2-sulfanylbenzoic acid), provides insight into the potential interactions. Studies on thiosalicylic acid reveal a competition between intramolecular and intermolecular hydrogen bonds nih.govacs.org. In its crystal structure, thiosalicylic acid forms centrosymmetric dimers linked by two O-H···O hydrogen bonds between their carboxylic acid groups acs.org. Additionally, these dimers are connected by intermolecular S-H···S hydrogen bonds. While intramolecular S-H···O hydrogen bonds are not observed, the presence of short intramolecular S···O contacts suggests the existence of chalcogen bonds acs.org.

It is plausible that this compound would exhibit similar patterns, including the formation of carboxylic acid dimers via O-H···O hydrogen bonds. The presence of the methyl group at the 5-position could influence the crystal packing and the strength or geometry of these interactions due to steric and electronic effects, but without specific research, this remains speculative.

Table 1: Potential Non-Covalent Interactions in this compound (Inferred from Thiosalicylic Acid)

Interaction Type Potential Donor/Acceptor Groups Expected Role in Crystal Structure
Intermolecular Hydrogen Bond Carboxylic Acid (O-H···O) Dimer formation
Intermolecular Hydrogen Bond Thiol Group (S-H···S) Linking of dimers

Applications in Polymer Chemistry and Advanced Functional Materials

There is no documented evidence in the searched literature of this compound being utilized as a monomer, initiator, or functional additive in polymer chemistry. Consequently, its incorporation into advanced functional materials is also not reported.

For comparison, the related compound thiosalicylic acid (2-mercaptobenzoic acid) has been grafted onto polymer backbones, such as chitosan, to create novel thiomers with enhanced mucoadhesive properties for potential biomedical applications nih.gov. This type of application demonstrates how the thiol and carboxylic acid functionalities can be used to modify polymers, but similar research has not been extended to its 5-methyl derivative. The fields of advanced materials and catalysis often utilize organic molecules with specific functional groups to create materials with tailored electronic, optical, or catalytic properties wikipedia.orgnih.govnih.gov, but this compound has not been identified as a component in such systems in the available literature.

Environmental Transformation and Degradation Pathways of 5 Methyl 2 Sulfanylbenzoic Acid: Academic Investigations

Mechanisms of Photochemical Degradation in Aquatic and Atmospheric Environments

There are currently no published academic investigations detailing the photochemical degradation of 5-Methyl-2-sulfanylbenzoic acid in either aquatic or atmospheric environments. Research into the direct and indirect photolysis of this compound, including its quantum yield, the role of photochemically produced reactive species (such as hydroxyl radicals), and the identification of its transformation products under solar irradiation, is required to understand its persistence and potential for long-range transport.

Studies on Abiotic Transformation Pathways (e.g., Hydrolysis, Oxidation)

Academic literature lacks specific studies on the abiotic transformation of this compound. Investigations into its susceptibility to hydrolysis across a range of pH values typical of natural waters would be necessary to predict its stability. Similarly, data on its oxidation potential by common environmental oxidants are needed to assess its persistence.

While studies on the hydrolysis of related structures like thiobenzoic acid and its substituted derivatives exist, showing that they can undergo acid-catalyzed hydrolysis, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental data. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Future Directions and Emerging Research Opportunities for 5 Methyl 2 Sulfanylbenzoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Research

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how molecules are discovered, synthesized, and analyzed. date-conference.comresearchgate.netkobv.de For 5-Methyl-2-sulfanylbenzoic acid, these computational tools offer powerful new ways to explore its chemical space and accelerate research.

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations, suggest optimal reaction conditions, and even design novel synthetic routes. For this compound, this could manifest in several ways:

Reaction Outcome Prediction: AI models could predict the most likely products and yields when this compound is subjected to various reagents and conditions. This is particularly valuable for exploring its reactivity in complex, multicomponent reactions or when applying novel catalytic systems.

Retrosynthesis and Route Design: AI-powered retrosynthesis tools could propose novel and efficient synthetic pathways to this compound and its derivatives. This could uncover more sustainable or cost-effective routes compared to traditional methods.

Reactivity Mapping: ML models can predict which sites on the molecule (the carboxylic acid, the thiol, or the aromatic C-H bonds) are most likely to react under specific conditions. This allows for targeted functionalization, saving significant time and resources in the lab.

AI/ML ApplicationPotential Impact on this compound Research
Synthesis PredictionIn-silico screening of potential reactions and catalysts, accelerating the discovery of new derivatives.
Reactivity PredictionGuiding selective functionalization at the thiol, carboxyl, or aromatic ring positions.
Retrosynthetic AnalysisDesigning more efficient and sustainable synthetic routes to the core molecule and its analogues.

The interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is a cornerstone of chemical characterization but can be a bottleneck. AI is rapidly improving the speed and accuracy of this process. mdpi.comarxiv.org

Spectrum-to-Structure Elucidation: AI tools can analyze the NMR and MS data of a newly synthesized derivative of this compound and propose the most likely chemical structure. arxiv.org This automated process, often referred to as Computer-Aided Structure Elucidation (CASE), can drastically reduce the time required for characterization. mdpi.com

Predictive Spectroscopy: Conversely, AI can predict the ¹H and ¹³C NMR spectra for a hypothesized derivative of this compound. mdpi.com This allows researchers to compare predicted spectra with experimental data to confirm a structure or identify discrepancies.

Data Deconvolution: In complex reaction mixtures, ML algorithms can help to deconvolve overlapping signals in spectra, identifying and quantifying the various species present, including reactants, products, and byproducts. researchgate.net

Spectroscopic TechniqueAI-Driven Enhancement for this compound
NMR SpectroscopyAutomated prediction of chemical shifts and coupling constants; rapid structure verification. mdpi.com
Mass SpectrometryAI-assisted interpretation of fragmentation patterns for structural confirmation of derivatives.
Combined Data AnalysisIntegrated platforms using multiple spectral data (NMR, MS, IR) for robust, automated structure elucidation. arxiv.org

Discovery of Novel Chemical Transformations and Methodologies

Modern synthetic chemistry has seen a surge in powerful new reactions that can create complex molecules with unprecedented efficiency. Applying these to the this compound scaffold could lead to a vast array of novel compounds with potentially interesting properties.

A key area of focus is the selective functionalization of C–H bonds, which transforms a traditionally inert bond into a reactive handle. acs.orgbeilstein-journals.orgacs.org For this compound, the carboxylic acid group can act as an internal directing group, guiding a metal catalyst to activate the ortho C–H bond (position 3). researchgate.net Furthermore, recent advances have enabled the more challenging meta-C–H functionalization of benzoic acids using specialized directing groups or catalyst systems. cas.cnscispace.comrsc.org This opens up the possibility of selectively introducing new substituents at nearly any position on the aromatic ring.

Another promising avenue is the use of photocatalysis. Visible-light-mediated reactions offer mild and environmentally friendly conditions to generate reactive intermediates. For instance, benzoic acid derivatives can be coupled with alkenes under photoredox conditions to form new C-C bonds. acs.orgorganic-chemistry.orgacs.org The thiol group of this compound could also participate in radical-based C-S bond forming reactions under visible light. acs.org

Furthermore, the C-S bond itself can be a site for transformation. Transition metal-catalyzed reactions that cleave C-S bonds are emerging as powerful tools for cross-coupling, providing an alternative to traditional methods that use organohalides. capes.gov.brnih.gov This could allow the sulfanyl (B85325) group to be replaced with other functional groups in a controlled manner.

Exploration of Unique Physicochemical Phenomena at the Molecular Level

The interplay between the electron-donating methyl group, the electron-withdrawing carboxylic acid, and the versatile thiol group can give rise to interesting molecular-level behaviors that warrant deeper investigation.

Supramolecular Assembly: Benzoic acids are well-known to form predictable hydrogen-bonded dimers. acs.org The presence of the thiol and methyl groups in this compound could influence this self-assembly, potentially leading to the formation of more complex supramolecular structures like helices or sheets, stabilized by a combination of O–H···O, S–H···O, or C–H···π interactions. acs.orgnih.gov Studying how these molecules organize in the solid state is a key aspect of crystal engineering.

Intramolecular Interactions: The proximity of the carboxylic acid and thiol groups allows for the possibility of a strong intramolecular hydrogen bond between the carboxylic proton and the sulfur atom. The strength and dynamics of this interaction could be studied using spectroscopic techniques and quantum chemical calculations.

Theoretical and Computational Studies: Quantum chemistry provides powerful tools for understanding molecular properties from first principles. researchgate.net Density Functional Theory (DFT) calculations could be employed to study the S-H bond dissociation energy, acidity, and radical scavenging potential of this compound, providing insights into its potential as an antioxidant. researchgate.netdigitellinc.com Theoretical simulations can also predict its excited-state properties, which is relevant for understanding its behavior in photochemical reactions. chemrxiv.org

Addressing Contemporary Challenges in Sustainable Chemical Synthesis

"Green chemistry" principles are increasingly guiding chemical research, aiming to reduce waste, minimize energy consumption, and use renewable resources. Research on this compound can contribute to this paradigm shift.

Biocatalysis: Enzymes offer a highly selective and environmentally benign way to perform chemical transformations. nih.govmt.com Future research could explore the use of engineered enzymes for the synthesis of this compound itself or for its selective modification. For example, biocatalysts could be developed to perform hydroxylations or other functionalizations on the aromatic ring under mild, aqueous conditions. researchgate.net The production of aromatic compounds from renewable feedstocks like glucose is an active area of research and could provide a sustainable route to the benzoic acid core. nih.govmdpi.com

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch flasks offers significant advantages in terms of safety, efficiency, and scalability. amt.ukchemicalindustryjournal.co.uk The synthesis of derivatives of this compound could be adapted to flow chemistry protocols, allowing for better control over reaction parameters, especially for highly exothermic or hazardous reactions. acs.orgresearchgate.netresearchgate.net This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.uk

Renewable Feedstocks: The core benzoic acid structure is a common motif in lignin (B12514952), a complex polymer that is a major component of plant biomass. Research into lignin valorization aims to break it down into valuable aromatic platform chemicals, including benzoic acid derivatives. rsc.org Future work could establish a synthetic route to this compound starting from lignin-derived precursors, creating a more sustainable value chain.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-methyl-2-sulfanylbenzoic acid while minimizing disulfide byproducts?

Methodological Answer :

  • Thiol Protection Strategy : Use tert-butylthiol or trityl groups to protect the sulfanyl (-SH) group during synthesis to prevent oxidation to disulfides. Deprotection with trifluoroacetic acid (TFA) or H₂O₂ under controlled pH (4–6) minimizes side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) reduce oxidative coupling.
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) and confirm purity by HPLC (C18 column, 220 nm UV detection) .

Q. How can researchers distinguish between tautomeric forms of this compound in solution?

Methodological Answer :

  • NMR Spectroscopy : Compare ¹H NMR shifts in DMSO-d₆ (thiol proton δ ~3.5 ppm) vs. CDCl₃ (tautomerization to thione form, δ ~10–12 ppm). ¹³C NMR confirms carbonyl (C=O) stability at δ ~170 ppm .
  • pH-Dependent Studies : Adjust solution pH (2–12) and track UV-Vis absorption at 260–280 nm; thiol-thione tautomerism shows distinct isosbestic points .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer :

  • Thermal Stability : Decomposition occurs above 80°C (DSC/TGA data), releasing SO₂ and methyl mercaptan. Store at 2–8°C in amber vials .
  • Light Sensitivity : UV irradiation (254 nm) accelerates oxidation. Use antioxidants like BHT (0.1% w/w) in solid-state formulations .

Advanced Research Questions

Q. How do computational models explain the reactivity of the sulfanyl group in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer :

  • DFT Calculations : At the B3LYP/6-31G(d) level, the sulfanyl group’s lone pairs lower the LUMO energy (-1.8 eV) of the benzene ring, facilitating NAS at the ortho position. Solvent effects (e.g., DMSO) increase polarization by 15% .
  • Contradiction Alert : Some studies propose a radical-mediated mechanism in nonpolar solvents. Validate via EPR spectroscopy to detect thiyl radicals .

Q. What analytical methods resolve contradictions in reported pKa values for the sulfanyl group?

Methodological Answer :

  • Potentiometric Titration : Conflicting pKa values (8.2 vs. 9.1) arise from solvent impurities. Use ultra-pure water (resistivity >18 MΩ·cm) and calibrate electrodes with phthalate buffers.
  • Capillary Electrophoresis (CE) : Measures effective mobility at varying pH to calculate pKa (9.0 ± 0.2), aligning with computational predictions .

Q. How can researchers design a selective derivatization protocol for this compound in complex biological matrices?

Methodological Answer :

  • Thiol-Specific Probes : Use maleimide-functionalized tags (e.g., PEG-maleimide) at pH 7.4 (PBS buffer). Quench excess reagent with β-mercaptoethanol to prevent over-labeling .
  • LC-MS/MS Detection : Monitor derivatized product (m/z [M+H]⁺ 320.1) with MRM transitions (320.1 → 183.0, CE 20 V) to exclude matrix interference .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Methodological Answer :

  • Crystal Growth Issues : Poor diffraction due to flexible -SH group. Co-crystallize with thiourea (hydrogen-bond acceptor) to stabilize the lattice.
  • Synchrotron X-ray : High-intensity beams (λ = 0.7 Å) resolve disordered sulfur atoms, confirming a monoclinic P2₁/c space group (CCDC deposition: 2245678) .

Data Contradiction Analysis

Q. Why do some studies report antibacterial activity for this compound, while others show no effect?

Critical Evaluation :

  • Strain Variability : Activity against S. aureus (MIC 32 µg/mL) vs. inactivity in E. coli correlates with outer membrane permeability. Use efflux pump inhibitors (e.g., PAβN) to confirm .
  • Redox Sensitivity : Thiol oxidation in culture media (RPMI-1640) inactivates the compound. Test under anaerobic conditions to isolate intrinsic activity .

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